1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-16-7-6-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-4-12(20)8-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTICOMRNAZMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article presents a comprehensive review of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a urea linkage and a pyrrolidine ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival, particularly those associated with the MAPK/ERK signaling pathway.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : It exhibits antioxidant properties that may protect normal cells from oxidative stress during chemotherapy.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
These values indicate a promising profile for further development as an anticancer agent.
Case Studies
- Study on Antiproliferative Effects : In a study conducted on A549 and HCT116 cell lines, treatment with the compound resulted in significant inhibition of cell growth compared to control groups, suggesting its potential as a therapeutic agent in lung and colon cancers .
- Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound leads to increased sub-G1 phase populations in treated cells, indicative of apoptosis .
Safety and Toxicity Profile
While the compound shows promising anticancer activity, its safety profile is crucial for clinical application. Preliminary studies suggest low toxicity in normal human liver cells (HL7702), with a selectivity index indicating favorable therapeutic windows .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Analogues from Published Literature
Key analogues include 1-(4-cyanophenyl)-3-arylurea derivatives synthesized in a 2013 study (Table 1) . These compounds share a urea backbone but differ in substituents on the phenyl rings.
Key Differences and Implications
- The 3,4-dimethoxyphenyl group may improve solubility via hydrogen bonding, whereas the cyano group in 6f–6h could increase metabolic stability.
- Electronic Properties: The chloro and methoxy groups create a balanced electronic profile, contrasting with the strongly electron-withdrawing cyano (6f–6h) or trifluoromethoxy (6h) groups. This may modulate interactions with biological targets like enzyme active sites.
- Synthetic Accessibility: The target compound’s multi-step synthesis (involving pyrrolidinone formation) likely results in lower yields compared to the straightforward urea couplings reported for 6f–6h (yields >80%) .
Pharmacological Considerations
For example:
- The dichloro substitution in 6g may enhance hydrophobic interactions but reduce solubility.
- The trifluoromethoxy group in 6h could improve metabolic resistance but increase molecular weight.
- The target’s pyrrolidinone ring might confer improved bioavailability compared to 6f–6h, which lack cyclic constraints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
